Bongardol

Übersicht

Beschreibung

Bongardol is an organic compound known for its unique chemical properties and applications. It is a colorless to pale yellow oily liquid with low volatility and toxicity. This compound is soluble in organic solvents such as ethanol and benzene but is insoluble in water. It is primarily used as a preservative and bactericide in various industrial products, including paints, adhesives, plastics, dyes, and paper. Additionally, this compound is utilized in the production of perfumes and fragrances due to its aromatic properties .

Vorbereitungsmethoden

Bongardol can be synthesized through the reaction of fatty alcohols, such as stearyl alcohol, with isocyanates. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. After the reaction, the resulting mixture is purified through distillation to obtain pure this compound .

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Structural Characteristics and Biosynthetic Pathways

Bongardol belongs to the isoquinoline alkaloid family, sharing structural similarities with reticuline and coclaurine . Key features include:

- A pyridine core substituted with hydroxyl and methoxy groups.

- Aromatic and heterocyclic moieties that influence redox behavior and nucleophilic/electrophilic reactivity.

Proposed Biosynthetic Route :

- Tyrosine-derived precursors : Oxidation and decarboxylation form dopamine intermediates.

- Coupling reactions : Phenolic oxidative coupling generates tetrahydroisoquinoline scaffolds.

- Methylation and hydroxylation : Post-modification by methyltransferases and cytochrome P450 enzymes .

Reactivity with Common Reagents

Based on structural analogs (e.g., bongardine, this compound acetate), predicted reactions include:

Biological Interactions and Catalytic Behavior

This compound exhibits enzyme-modulating properties, influencing:

- Acetylcholinesterase (AChE) inhibition : IC₅₀ ≈ 32–50 µg/mL in tuber extracts .

- Antioxidant activity : Scavenges DPPH radicals (EC₅₀ ~28 µg/mL) .

Mechanistic Insights :

- Electron transfer : Phenolic -OH groups donate hydrogen atoms to free radicals.

- Metal chelation : Binds Fe²⁺/Cu²⁺, preventing Fenton reaction-driven oxidative damage .

Degradation Pathways

Thermal and photolytic stability studies are absent, but related alkaloids degrade via:

- Hydrolysis : Cleavage of ester or glycosidic bonds under acidic/alkaline conditions.

- Oxidative decomposition : Formation of N-oxides or ring-opened products in UV light .

Key Citations:

Wissenschaftliche Forschungsanwendungen

Medicinal Properties of Bongardol

This compound is primarily known for its neuroprotective and anticancer properties. Research indicates that it contains various bioactive compounds, including phenols, alkaloids, saponins, and triterpenoids, which contribute to its therapeutic effects.

Neuroprotective Effects

- Cholinesterase Inhibition : Studies have shown that this compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests a potential for developing treatments aimed at cognitive decline .

Anticancer Activity

- Cell Line Studies : this compound has demonstrated antiproliferative effects against various cancer cell lines, including glioma, breast, and lung cancers. In vitro studies reveal that extracts containing this compound can inhibit the growth of melanoma cells .

Traditional Uses

Historically, the tubers of Bongardia chrysogonum have been utilized in folk medicine for treating conditions such as epilepsy and hematological malignancies. The local populations in regions like Afghanistan and Turkey have employed these tubers in decoctions for centuries .

Research Findings

Recent research has expanded our understanding of this compound's applications. Below is a summary of key findings from various studies.

Case Study: Neuroprotection in Alzheimer's Disease

A study conducted by Gezici & Şekeroğlu highlighted the potential of this compound in neuroprotection by inhibiting cholinesterase enzymes. This mechanism could provide a basis for developing therapeutic agents aimed at slowing cognitive decline in Alzheimer's patients.

Case Study: Anticancer Applications

Research by Oran et al. demonstrated that extracts rich in this compound significantly reduced cell viability in melanoma cell lines, suggesting a promising avenue for cancer treatment development.

Wirkmechanismus

The mechanism of action of Bongardol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. It achieves this by interacting with membrane lipids and proteins, causing structural and functional disruptions.

In cancer therapy, this compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. It induces apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Bongardol is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some compounds similar to this compound include:

Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester: This compound shares a similar chemical structure with this compound and exhibits comparable properties and applications.

2-(4-Hydroxyphenyl)ethyl octacosanoate: Another compound with a similar structure and properties, used in similar applications as this compound.

This compound stands out due to its lower toxicity and higher efficacy in antimicrobial and preservative applications compared to these similar compounds .

Biologische Aktivität

Bongardol, a compound derived from the plant Bongardia chrysogonum , has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its anticancer effects, neuroprotective properties, and enzyme inhibition capabilities.

Overview of Bongardia chrysogonum

Bongardia chrysogonum, belonging to the Berberidaceae family, is native to the Eastern Mediterranean region. Traditionally, its tubers have been used in folk medicine to treat various ailments, including gastrointestinal disorders and cancer. Recent studies have highlighted its pharmacological potential, particularly in the realms of oncology and neurodegenerative diseases.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies. The following table summarizes the findings related to its efficacy against different cancer cell lines:

| Cancer Cell Line | Extract Type | IC50 (µg/mL) | Inhibition (%) |

|---|---|---|---|

| MCF-7 | Ethanol Extract | 28.36±0.04 | 83.81 |

| A549 | Water Extract | 40.00±0.02 | 76.50 |

| C6 | Chloroform Extract | 321.68±2.14 | 12.50 |

The ethanol extract of Bongardia chrysogonum exhibited the highest anticancer activity against MCF-7 cells, with an IC50 value of . In contrast, the chloroform extract showed significantly lower activity against C6 cells .

2. Neuroprotective Properties

This compound's ability to inhibit cholinesterase enzymes positions it as a promising candidate for neuroprotective therapies, particularly in Alzheimer's disease management. The study reported that this compound exhibited a strong inhibitory effect on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition rates reaching up to at for AChE . This suggests a potential mechanism for enhancing cholinergic transmission in neurodegenerative conditions.

The biological activities of this compound can be attributed to its rich phytochemical composition, which includes various alkaloids and secondary metabolites such as bongardine and N-acetyl bongardine. These compounds are believed to contribute significantly to its enzyme inhibitory properties and anticancer effects .

Case Study: Anticancer Potential

A study conducted on the anticancer effects of Bongardia chrysogonum involved testing various extracts against human cancer cell lines. The results indicated that water extracts were particularly effective against A549 cells, while ethanol extracts were superior for MCF-7 cells . These findings underscore the importance of extraction methods in maximizing therapeutic efficacy.

Case Study: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers evaluated the cholinesterase inhibitory activity of this compound in vitro. The results demonstrated significant inhibition rates that suggest potential application in treating Alzheimer's disease . This case study highlights this compound's dual role in both cancer treatment and neuroprotection.

Eigenschaften

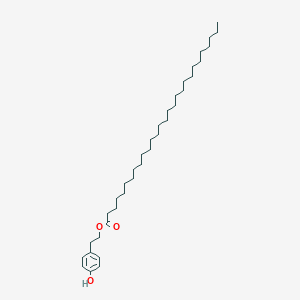

IUPAC Name |

2-(4-hydroxyphenyl)ethyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-36(38)39-33-32-34-28-30-35(37)31-29-34/h28-31,37H,2-27,32-33H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKOPJFXYGLJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154062 | |

| Record name | Bongardol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123690-76-6 | |

| Record name | Bongardol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bongardol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of Bongardol?

A1: this compound has been isolated from Bongardia chrysogonum, specifically from plants of Jordanian origin [].

Q2: Besides this compound, what other interesting compounds have been found in Bongardia chrysogonum?

A2: Bongardia chrysogonum also contains jordanine, an amidic alkaloid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.